Fosenazide - 16543-10-5

Fosenazide

Catalog Number: EVT-436601
CAS Number: 16543-10-5
Molecular Formula: C14H15N2O2P
Molecular Weight: 274.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fosenazide is synthesized from diphenylphosphinylformic acid and hydrazine. This classification places it within the broader category of hydrazides, which are compounds containing the functional group -NH-N=O. The specific structural characteristics of Fosenazide contribute to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

Fosenazide can be synthesized through a reaction involving diphenylphosphinylformic acid and hydrazine. The synthesis process typically employs trimethylchlorosilane as a catalyst, with common solvents including dichloromethane or ethanol. Here are the key parameters for the synthesis:

  • Reaction Conditions:
    • Temperature: Room temperature to moderate heating.
    • Catalyst: Trimethylchlorosilane.
    • Solvents: Dichloromethane or ethanol.
  • Industrial Production:
    • In industrial settings, batch processing is used, where large reactors mix the reactants.
    • Purification methods such as crystallization or distillation are employed to ensure product quality.
    • Rigorous quality control measures are implemented to verify the purity and consistency of the final product.
Molecular Structure Analysis

The molecular structure of Fosenazide features a hydrazide functional group bonded to a phosphorus-containing moiety. The structural formula can be represented as follows:

C12H14N2O2P\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{P}

Structural Characteristics

  • Molecular Weight: Approximately 246.23 g/mol.
  • Functional Groups: Contains both hydrazide (-NH-N=O) and phosphine oxide functionalities.
  • Isomerism: The compound may exhibit stereoisomerism due to the presence of multiple chiral centers in its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to analyze the molecular structure further, confirming the presence of specific functional groups and their environments within the molecule .

Chemical Reactions Analysis

Fosenazide is involved in several types of chemical reactions that modify its structure and reactivity:

Types of Reactions

  1. Oxidation:
    • Can be oxidized to form various phosphorylated derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • Reduction reactions can alter the hydrazide group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to various substituted hydrazides.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

  • Oxidation leads to phosphorylated derivatives.
  • Reduction yields modified hydrazide compounds.
  • Substitution reactions produce various substituted hydrazides.
Mechanism of Action

Fosenazide exerts its pharmacological effects through several mechanisms:

  1. Central N-cholinolytic Effect:
    • Inhibits acetylcholine action in the central nervous system, which may help alleviate symptoms associated with anxiety and withdrawal syndromes.
  2. Antiadrenergic Effect:
    • Blocks adrenergic receptors, reducing adrenaline's physiological effects, which can be beneficial in managing stress responses.
  3. Antiserotonin Effect:
    • Inhibits serotonin receptors, potentially influencing mood regulation and anxiety levels .

These combined effects make Fosenazide particularly effective in treating conditions like alcohol withdrawal syndrome and anxiety disorders.

Physical and Chemical Properties Analysis

Fosenazide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon exposure to strong oxidizing agents.

Key Properties

  • Melting Point: Specific melting point data should be determined experimentally as it can vary based on purity.
  • Boiling Point: Not well-documented; further studies may be required for precise determination .
Applications

Fosenazide has several scientific applications primarily in pharmacology:

  1. Pharmacological Uses:
    • Used in treating alcohol withdrawal syndrome due to its central N-cholinolytic properties.
    • Investigated for potential use in anxiety management due to its antiadrenergic and antiserotonin effects.
  2. Research Applications:
    • Explored as a precursor for synthesizing other organophosphorus compounds with potential therapeutic benefits.
    • Studied for its interactions with various biological targets, contributing to drug discovery efforts focused on neurological disorders .
Introduction to Furosemide in Modern Therapeutics

Historical Development and Pharmacological Classification of Loop Diuretics

The evolution of loop diuretics represents a pivotal advancement in managing fluid-balance disorders. Early diuretics like mercurial agents (1920s) and carbonic anhydrase inhibitors (1950s) faced significant limitations: mercury-based compounds exhibited nephrotoxicity, while acetazolamide induced metabolic acidosis with weak diuretic efficacy [1]. Furosemide, synthesized in 1964, emerged as the first safe, potent loop diuretic by selectively inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of Henle’s loop [4] [6]. This mechanism enabled unparalleled natriuresis (excretion of 20–25% of filtered sodium) compared to thiazides (5–10%) or carbonic anhydrase inhibitors (<5%) [6].

Pharmacological classification systems historically grouped diuretics by target nephron site, chemical structure, or functional effects (e.g., "potassium-sparing"). Modern taxonomy prioritizes molecular targets, yet inconsistencies persist. For example, carbonic anhydrase inhibitors remain classified as diuretics despite their primary use in glaucoma management [1]. Loop diuretics exemplify mechanism-based classification, defined by NKCC2 inhibition [6]. Key agents include:

Table 1: Loop Diuretics and Equipotent Dosing

DiureticRelative Potency (mg)Molecular Target
Furosemide40NKCC2
Bumetanide1NKCC2
Torsemide20NKCC2
Ethacrynic Acid50NKCC2

Adapted from Keller & Hann [9] and loop diuretic pharmacology [6].

Role of Furosemide in Sodium-Chloride Homeostasis

Furosemide disrupts renal electrolyte handling by competitively binding the chloride site of NKCC2 in the thick ascending limb [6]. This inhibition abolishes the transepithelial voltage gradient critical for paracellular reabsorption of magnesium and calcium, explaining the hypomagnesemia and hypocalcemia observed during therapy [6] [9]. Crucially, sodium and chloride excretion increases proportionally, with urinary chloride losses often exceeding 100 mEq/day during active diuresis [2].

Emerging research highlights chloride’s underappreciated role in sodium homeostasis. Hypochloremia (serum chloride ≤96 mmol/L) induces renal chloride avidity, activating the renin-angiotensin-aldosterone system independently of sodium. In heart failure cohorts, hypochloremia correlates strongly with diuretic resistance (OR=7.3, 95% CI 3.3–16.1; p<0.001) and neurohormonal activation (renin-chloride correlation: r=−0.46) [2]. This suggests chloride depletion itself—not merely sodium imbalance—underlies furosemide resistance mechanisms.

Figure: Nephron Transport Mechanisms Targeted by Furosemide

Proximal Tubule  └── Na⁺/H⁺ Exchange (NHE3) → Minimal furosemide effect  Thick Ascending Limb (NKCC2)  └── Furosemide blockade → ↓ Na⁺/K⁺/2Cl⁻ reabsorption  Distal Tubule (NCC)  └── Compensatory activation → Thiazide-sensitive sodium retention  Collecting Duct  └── Aldosterone-driven Na⁺ reabsorption → Enhanced during chronic use  

Chronic furosemide administration triggers adaptive "braking phenomena": distal tubular hypertrophy upregulates sodium-chloride symporters (NCC) and epithelial sodium channels, counteracting initial natriuresis [6] [9]. This necessitates combined NCC or ENaC blockade (e.g., thiazides or amiloride) to overcome resistance [5] [9].

Global Burden of Diseases Targeted by Furosemide Therapy

Furosemide addresses conditions characterized by pathological sodium-chloride retention. According to the Global Burden of Disease Study 2019, these diseases collectively cause over 10% of global mortality [8]:

  • Heart Failure: Affects 64.3 million globally, with age-standardized DALYs (Disability-Adjusted Life Years) reaching 1,028.2 per 100,000. Fluid overload drives 90% of hospitalizations, where intravenous furosemide remains first-line therapy [4] [8].
  • Chronic Kidney Disease (CKD): Responsible for 35.8 million DALYs worldwide. Impaired pressure natriuresis necessitates loop diuretics when glomerular filtration rate falls below 30 mL/min [4] [7].
  • Cirrhosis: Ascites complicates 50% of cases within 10 years. Guidelines endorse furosemide-spironolactone combinations (40:100 mg ratio) for ascites management [4].

Table 2: Global Disease Burden Amenable to Furosemide Therapy (2019)

ConditionGlobal PrevalenceDALYs (Millions)Role of Furosemide
Heart Failure64.3 million18.6First-line for acute pulmonary edema
Chronic Kidney Disease843.6 million35.8Preferred diuretic in advanced stages
Liver Cirrhosis2.1 million41.2Ascites management with spironolactone

Data sourced from GBD 2019 [8] and clinical guidelines [4].

Hypertension, while affecting 1.4 billion people, is not a primary indication for furosemide. Guidelines restrict loop diuretics to hypertension with advanced CKD (eGFR <30 mL/min/1.73m²) due to superior outcomes with thiazides in normal renal function [4] [6]. The global burden of electrolyte disorders like hypochloremia remains unquantified but correlates strongly with diuretic resistance in heart failure and CKD cohorts [2] [7].

Properties

CAS Number

16543-10-5

Product Name

Fosenazide

IUPAC Name

2-diphenylphosphorylacetohydrazide

Molecular Formula

C14H15N2O2P

Molecular Weight

274.25 g/mol

InChI

InChI=1S/C14H15N2O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2,(H,16,17)

InChI Key

PMHFLBQRALFMRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

diphenylphosphinylacetic acid hydrazide
gidifen

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.